molecular formula C5H6N2O B1583015 1H-Pyrrole-2-carboxamide CAS No. 4551-72-8

1H-Pyrrole-2-carboxamide

Cat. No. B1583015
CAS RN: 4551-72-8
M. Wt: 110.11 g/mol
InChI Key: RLOQBKJCOAXOLR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxamide, also known as PCA, is an organic compound belonging to the pyrrole family. It is an important building block for the synthesis of a variety of compounds, including drugs and other biologically active molecules. PCA has been studied extensively in recent years due to its potential applications in various fields, such as medicinal chemistry and biochemistry.

Scientific Research Applications

Pharmaceutical Research

1H-Pyrrole-2-carboxamide derivatives have been extensively researched for their pharmaceutical potential. Studies have shown that specific derivatives, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, act as potent inhibitors of Phosphodiesterase 4B (PDE4B), which has implications in the treatment of inflammatory diseases and potential applications in CNS disorders (Vadukoot et al., 2020). Another research avenue has been the exploration of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel allosteric mGluR5 antagonists, which could be relevant in treating neurological disorders (Koller et al., 2012).

Antibacterial and Antifungal Agents

The derivatives of 1H-Pyrrole-2-carboxamide have shown promise as antibacterial and antifungal agents. A study on pyrrole-2-carboxamide derivatives identified several compounds with significant activity against various Gram-positive and Gram-negative bacterial strains, showcasing their potential as novel antibacterial agents (Mane et al., 2017).

Chemical Synthesis and Molecular Structure

In the field of chemistry, 1H-Pyrrole-2-carboxamide is studied for its unique molecular structure and potential in chemical synthesis. For example, the structure of 1-methyl-N-(2-{[(1-methyl-4-nitro-1H-pyrrol-2-yl)carbonyl]amino}ethyl)-4-nitro-1H-pyrrole-2-carboxamide dimethylformamide disolvate has been elucidated, contributing to the understanding of pyrrole carboxamide compounds (Lu et al., 2004).

Biomolecular Recognition

1H-Pyrrole-2-carboxamide and its derivatives are also studied for their role in biomolecular recognition. A novel binol receptor with pyrrole-2-carboxamide moiety was synthesized for enantioselectively recognizing 1,2-aminoalcohols, demonstrating its potential in chiral discrimination and molecular sensing (Nandhakumar et al., 2009).

properties

IUPAC Name

1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-5(8)4-2-1-3-7-4/h1-3,7H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOQBKJCOAXOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341512
Record name 1H-Pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrole-2-carboxamide

CAS RN

4551-72-8
Record name Pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4551-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrole-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
615
Citations
YD Mane, SM Surwase, DO Biradar… - Journal of …, 2017 - Wiley Online Library
… In the present study, design and expeditious synthesis of novel 1–(4–chlorobenzyl)–N–(4–methoxybenzyl)–1H–pyrrole–2–carboxamide hybrid molecules as promising antibacterial …
Number of citations: 12 onlinelibrary.wiley.com
T Tomašič, M Mirt, M Barančoková, J Ilaš… - Bioorganic & medicinal …, 2017 - Elsevier
Abstract Development of novel DNA gyrase B inhibitors is an important field of antibacterial drug discovery whose aim is to introduce a more effective representative of this mechanistic …
Number of citations: 51 www.sciencedirect.com
YD Mane - 2019 - researchgate.net
Some new pyrrole-2-carboxamide derivatives (4a-j) were synthesized by the coupling of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with different aromatic and cycloaliphatic …
Number of citations: 0 www.researchgate.net
SN Adamovich, EK Sadykov, IA Ushakov… - Mendeleev …, 2021 - Elsevier
… Silatrane-1H-pyrrole-2-carboxamide hybrids conjugated via propane-1,3-diyl linker have been synthesized by the reaction of 1-(3-aminopropyl)silatrane with 2-(trichloroacetyl)pyrroles. …
Number of citations: 12 www.sciencedirect.com
LC López‐Cara, MJP de las Infantas… - Magnetic …, 2009 - Wiley Online Library
… [2] In a recent paper, the synthesis and biological evaluation of some 5-phenyl-1H-pyrrole-2-carboxamide derivatives 26–47 as new inhibitors of the iNOS have been described.[3] …
CJ Wang, XC Zeng, SH Xu - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C13H14N2O, the Npyrrole—C(H2)—C—C torsion angle is −7.7 (3) and the dihedral angle between the pyrrole and benzene rings is 83.6 (2). In the crystal, …
Number of citations: 3 scripts.iucr.org
D Imbri, N Netz, M Kucukdisli, LM Kammer… - The Journal of …, 2014 - ACS Publications
An electrocyclic ring closure is the key step of an efficient one-pot method for the synthesis of pyrrole-2-carboxylates and -carboxamides from chalcones and glycine esters or amides. …
Number of citations: 42 pubs.acs.org
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been established for the preparation of phenothiazines in good yields by two routes, starting from 2-iodoanilines …
Number of citations: 14 www.thieme-connect.com
SG Lamont, TM McGuire, S Hughes, R Borrows… - …, 2022 - thieme-connect.com
… The synthesis of a 4-(pyrazin-2-yl)-1H-pyrrole-2-carboxamide and several fused bicyclic analogues all using standard procedures (S N Ar, borylation, C–C cross couplings, hydrolysis, …
Number of citations: 0 www.thieme-connect.com
H Zhao, Y Gao, W Li, L Sheng, K Cui… - Journal of Medicinal …, 2022 - ACS Publications
In this work, pyrrole-2-carboxamides were designed with a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model. The structure–activity …
Number of citations: 7 pubs.acs.org

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